molecular formula C8H7N3O B11918623 7-Aminoquinoxalin-2(3H)-one

7-Aminoquinoxalin-2(3H)-one

Cat. No.: B11918623
M. Wt: 161.16 g/mol
InChI Key: CTGAJAPITKZSAW-UHFFFAOYSA-N
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Description

7-Aminoquinoxalin-2(3H)-one: is a heterocyclic compound that belongs to the quinoxaline family It is characterized by an amino group at the 7th position and a keto group at the 2nd position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminoquinoxalin-2(3H)-one typically involves the following steps:

    Cyclization Reaction: The starting material, o-phenylenediamine, undergoes a cyclization reaction with glyoxal to form quinoxaline-2,3-dione.

    Amination: The quinoxaline-2,3-dione is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 7th position, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Aminoquinoxalin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Production of 7-hydroxyquinoxalin-2(3H)-one.

    Substitution: Generation of N-substituted quinoxaline derivatives.

Scientific Research Applications

7-Aminoquinoxalin-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Aminoquinoxalin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2,3-dione: Lacks the amino group at the 7th position.

    7-Hydroxyquinoxalin-2(3H)-one: Contains a hydroxyl group instead of an amino group.

    N-Substituted Quinoxaline Derivatives: Various substitutions at the nitrogen atom.

Uniqueness

7-Aminoquinoxalin-2(3H)-one is unique due to the presence of both an amino group and a keto group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

7-amino-3H-quinoxalin-2-one

InChI

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3H,4,9H2

InChI Key

CTGAJAPITKZSAW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2C=C(C=CC2=N1)N

Origin of Product

United States

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